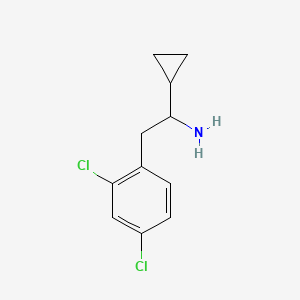

1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine

Description

1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine is a structurally unique amine derivative characterized by a cyclopropyl group directly attached to the ethanamine backbone and a 2,4-dichlorophenyl substituent. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting receptors or enzymes. Its rigid cyclopropane ring introduces conformational constraints, while the electron-withdrawing dichlorophenyl group modulates electronic properties and binding interactions .

Properties

Molecular Formula |

C11H13Cl2N |

|---|---|

Molecular Weight |

230.13 g/mol |

IUPAC Name |

1-cyclopropyl-2-(2,4-dichlorophenyl)ethanamine |

InChI |

InChI=1S/C11H13Cl2N/c12-9-4-3-8(10(13)6-9)5-11(14)7-1-2-7/h3-4,6-7,11H,1-2,5,14H2 |

InChI Key |

XRHDWQLNNUKUDR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(CC2=C(C=C(C=C2)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropyl bromide and 2,4-dichlorobenzylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups. .

Scientific Research Applications

1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders and cancer.

Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine involves its interaction with specific molecular targets within the body:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

- 1-Cyclopropyl-2-(2-methylphenyl)ethan-1-amine (CAS 56595-04-1): The 2-methylphenyl group is electron-donating, increasing the amine’s basicity compared to the 2,4-dichlorophenyl analog. Reduced steric bulk compared to dichlorophenyl may enhance solubility in non-polar solvents .

- 2-(4-Chlorophenyl)ethan-1-amine :

- 2-[(2,4-Dichlorophenyl)methoxy]ethan-1-amine (CAS 790626-85-6):

Cyclopropane vs. Other Cyclic Groups

- 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione (CAS 1391054-37-7):

- (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine (CAS 2059944-97-5):

Physicochemical Properties

| Compound | Molecular Weight | Predicted pKa | Density (g/cm³) | Key Feature(s) |

|---|---|---|---|---|

| Target Compound | ~230.1 | ~8.5 | 1.30–1.35 | High rigidity, dual Cl substituents |

| 1-Cyclopropyl-2-(2-methylphenyl)ethan-1-amine | 175.7 | ~9.2 | 1.12–1.18 | Enhanced basicity, lower steric bulk |

| 2-[(2,4-Dichlorophenyl)methoxy]ethan-1-amine | 220.1 | 8.60 | 1.274 | Ether linker, increased polarity |

Biological Activity

1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings. The compound is characterized by its unique cyclopropyl and dichlorophenyl moieties, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for 1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine is . Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 229.13 g/mol |

| CAS Number | [Not provided] |

| Melting Point | [Not provided] |

| Solubility | [Not provided] |

The biological activity of 1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine is primarily attributed to its interaction with various molecular targets. It has been shown to act as an inhibitor of specific enzymes and receptors, which can modulate several biochemical pathways. The presence of the cyclopropyl group is believed to enhance its binding affinity to target sites.

Anticancer Activity

Recent studies have evaluated the anticancer potential of 1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine against various cancer cell lines. For instance, the compound exhibited significant cytotoxicity against:

- HeLa cells (cervical cancer)

- MCF7 cells (breast cancer)

- A549 cells (lung cancer)

The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.32 |

| MCF7 | 7.45 |

| A549 | 6.88 |

These findings suggest that the compound may serve as a lead for developing novel anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Preliminary tests indicated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results indicate that 1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine possesses broad-spectrum antimicrobial properties.

Case Studies and Research Findings

Case Study 1: Anticancer Evaluation

A study conducted by researchers aimed to evaluate the anticancer effects of various derivatives of cyclopropylamines, including 1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-amine. The study utilized the MTT assay to assess cell viability and apoptosis induction in cancer cells. Results indicated that the compound induced apoptosis through mitochondrial pathways, leading to increased caspase activity.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of the compound against clinical isolates of bacteria. The study highlighted the compound's potential as a therapeutic agent in treating bacterial infections resistant to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.